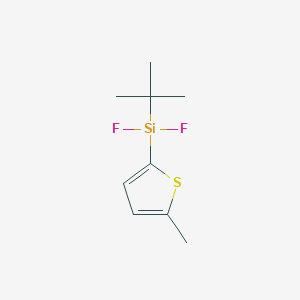
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two fluorine atoms, and a 5-methylthiophen-2-yl group.
Vorbereitungsmethoden
The synthesis of tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane typically involves the reaction of 5-methylthiophen-2-yl lithium with tert-butyl(difluoro)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of specialized equipment to handle the reactive intermediates and to ensure the safety and efficiency of the process .
Analyse Chemischer Reaktionen
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds, forming silanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of new materials with specific properties, such as increased thermal stability or improved electronic characteristics.
Wirkmechanismus
The mechanism by which tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane exerts its effects depends on the specific application. In organic synthesis, the silicon atom can act as a directing group, influencing the reactivity and selectivity of the reactions. The presence of the fluorine atoms can also affect the electronic properties of the compound, making it more reactive towards certain types of reagents .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(phenyl)silane: This compound has a phenyl group instead of a 5-methylthiophen-2-yl group, which can lead to different reactivity and applications.
tert-Butyl(difluoro)(4-methylphenyl)silane: The presence of a 4-methylphenyl group instead of a 5-methylthiophen-2-yl group can also influence the compound’s properties and uses.
The uniqueness of this compound lies in the combination of the tert-butyl, difluoro, and 5-methylthiophen-2-yl groups, which together impart specific chemical and physical properties that can be exploited in various applications .
Eigenschaften
CAS-Nummer |
847982-51-8 |
|---|---|
Molekularformel |
C9H14F2SSi |
Molekulargewicht |
220.36 g/mol |
IUPAC-Name |
tert-butyl-difluoro-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C9H14F2SSi/c1-7-5-6-8(12-7)13(10,11)9(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
GTGGGOIXFXOSSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)[Si](C(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




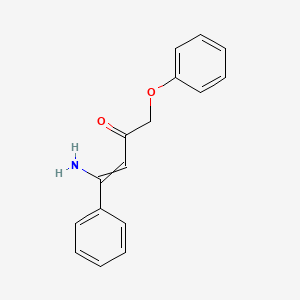
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)

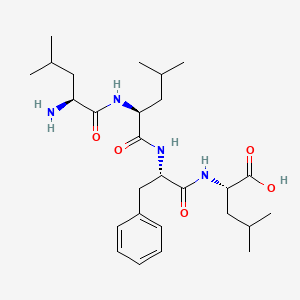
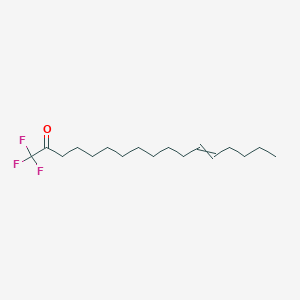
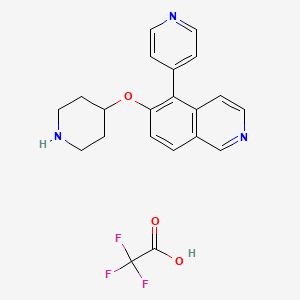
![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
